molecular formula C18H13BrN2O4S B2763913 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 439107-47-8

5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2763913
CAS No.: 439107-47-8
M. Wt: 433.28
InChI Key: DMDDAGKVRSHDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4-bromophenyl substituent and conjugated to a 2,2-dimethyl-1,3-dioxane-4,6-dione moiety via a methylene bridge. Its synthesis likely involves multi-step reactions, including cyclization and condensation, as inferred from analogous imidazo-thiazole derivatives described in the literature .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-18(2)24-15(22)12(16(23)25-18)9-13-14(10-3-5-11(19)6-4-10)20-17-21(13)7-8-26-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDDAGKVRSHDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione , also known by its CAS number 439107-47-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H13BrN4O3SC_{18}H_{13}BrN_{4}O_{3}S, with a molecular weight of approximately 445.29 g/mol. The compound features a complex structure that includes imidazole and thiazole rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H13BrN4O3S
Molecular Weight445.29 g/mol
CAS Number439107-47-8
Purity>90%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives similar to the compound . Thiazoles have been shown to exhibit significant antibacterial and antifungal activities against various pathogens.

Case Studies

  • Antibacterial Activity : A study on novel thiazole derivatives demonstrated structure-dependent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. Compounds with similar structural motifs showed promising results in inhibiting bacterial growth at minimal inhibitory concentrations (MICs) .
  • Antifungal Activity : Another investigation into thiazole derivatives found broad-spectrum antifungal activity against drug-resistant strains of Candida, including Candida auris. The compounds exhibited activities greater than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of compounds containing imidazole and thiazole moieties has been well documented. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines.

Research Findings

  • Cytotoxicity : In vitro studies have shown that derivatives with similar structures can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the thiazole and imidazole rings significantly influences the anticancer activity. Modifications to these groups have been systematically studied to optimize efficacy .

The biological activities of the compound are likely mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to inhibit DNA synthesis in microbial cells.
  • Apoptosis Induction : Anticancer activity is often linked to the ability of these compounds to trigger apoptotic pathways in tumor cells.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit a wide range of biological activities. The specific compound has been associated with several key effects:

  • Antimicrobial Activity :
    • Studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives possess moderate antibacterial and antifungal properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi in vitro and in vivo .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential anti-inflammatory effects. Research involving related imidazo-thiazine-pyridine compounds revealed significant anti-inflammatory activity when tested on animal models .
  • Antitumor Activity :
    • The imidazo[2,1-b][1,3]thiazole scaffold has been linked to anticancer properties. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation across multiple cancer lines, including leukemia and melanoma .

Synthesis and Structure-Activity Relationship

The synthesis of the compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence the compound's potency and selectivity against target pathogens or cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntibacterialModerate activity against Gram-positive and Gram-negative bacteria
AntifungalEffective against common fungal strains
Anti-inflammatorySignificant reduction in edema in animal models
AntitumorInhibition of growth in various cancer cell lines

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of a series of imidazo[2,1-b][1,3]thiazole derivatives similar to the target compound. Results indicated that certain substitutions enhanced activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds derived from the imidazo[2,1-b][1,3]thiazole scaffold exhibited significant anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

A methyl-substituted analogue, 2,2-dimethyl-5-([6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene)-1,3-dioxane-4,6-dione (CAS: 439107-31-0, C₁₉H₁₆N₂O₄S), shares the same core structure but replaces the bromine atom with a methyl group . This substitution reduces molecular weight (309.18 vs.

Heterocyclic Core Variations

  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Compound 1-((6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-2-(4-(4-bromophenyl)thiazol-2-yl)hydrazine (6b5) exhibits a thiadiazole ring instead of the thiazole in the target compound.
  • Triazole Derivatives : 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles demonstrate comparable bromophenyl motifs but lack the dioxane-dione unit. These derivatives show moderate antimicrobial activity (e.g., 60–75% inhibition against S. aureus), suggesting that the dioxane-dione moiety in the target compound may improve stability or target specificity .

Functional Group and Bioactivity Comparisons

  • Aldose Reductase Inhibitors : Derivatives like 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamide share the imidazo-thiazole core but incorporate hydrazinecarbothioamide groups. These compounds exhibit significant aldose reductase inhibitory activity (IC₅₀: 0.8–2.3 µM), highlighting the pharmacophoric importance of the bromophenyl-imidazo-thiazole scaffold .
  • Antimicrobial Activity : The target compound’s structural complexity may enhance antimicrobial potency compared to simpler bromophenyl-containing triazoles, which show MIC values of 12.5–25 µg/mL against fungal strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b][1,3]thiazole core through cyclization of thioamide and hydrazine derivatives under acidic or basic conditions . Subsequent steps include condensation with a 2,2-dimethyl-1,3-dioxane-4,6-dione moiety. Key reagents include sodium acetate and chloroacetic acid, with reaction optimization achieved via reflux in DMF-acetic acid mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1641 cm⁻¹, C-Br at ~644 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic protons (δ 7.90–6.65 ppm) and the Schiff base proton (δ 7.2 ppm). ¹³C-NMR data (e.g., δ 135.34 ppm for C=N) further validate the structure .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary bioactivity assessments involve in vitro assays against microbial or cancer cell lines. For example, derivatives with similar thiazole-triazole frameworks are tested for antimicrobial activity using agar diffusion methods or cytotoxicity via MTT assays .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the synthesis yield, and how are they addressed?

Yield optimization is hindered by side reactions during cyclization or condensation. Strategies include adjusting reaction time (e.g., 2–25 hours ), solvent polarity (DMF vs. ethanol ), and catalyst loading. For instance, prolonged reflux in acetic acid reduces byproduct formation . Purity is maintained via recrystallization from DMF-ethanol mixtures .

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural analysis?

Overlapping aromatic signals are resolved using high-field NMR (e.g., 499.67 MHz) and 2D techniques like HSQC or COSY to assign protons and carbons unambiguously . Computational modeling (e.g., density functional theory) predicts spectral patterns, aiding interpretation .

Q. What methodologies are used to design derivatives for structure-activity relationship (SAR) studies?

Substituent variation at the 4-bromophenyl or dioxane positions is achieved via Suzuki coupling or Schiff base reactions. For example, replacing bromine with methoxy groups alters electronic properties, while modifying the dioxane ring improves solubility . Bioactivity data (e.g., IC₅₀ values) are correlated with Hammett constants or logP values .

Q. How can synthesis scalability be balanced with purity in multi-step reactions?

Process intensification techniques, such as flow chemistry, reduce reaction times and improve reproducibility. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) . Scalability is validated using Design of Experiments (DoE) to optimize temperature and stoichiometry .

Methodological Considerations

Q. What analytical workflows validate the compound’s stability under physiological conditions?

Stability is assessed via high-performance liquid chromatography (HPLC) under simulated physiological pH (7.4) and temperature (37°C). Degradation products are identified using LC-MS, with half-life calculations informing formulation strategies .

Q. How are computational tools integrated to predict bioactivity and reactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), while quantum mechanical calculations (Gaussian 09) model reaction pathways for substituent modifications .

Data Contradiction Analysis

Q. How are discrepancies in bioactivity data between similar derivatives reconciled?

Conflicting results (e.g., variable IC₅₀ values) are analyzed by standardizing assay protocols (e.g., cell line selection, incubation time). Meta-analyses of published data identify trends, such as enhanced activity with electron-withdrawing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.